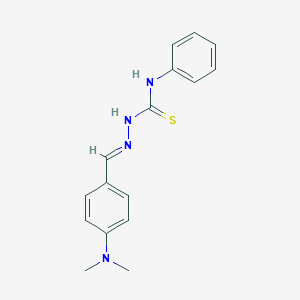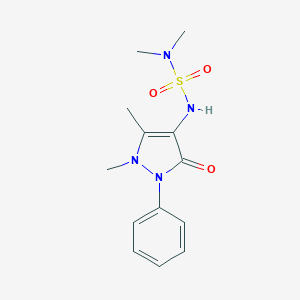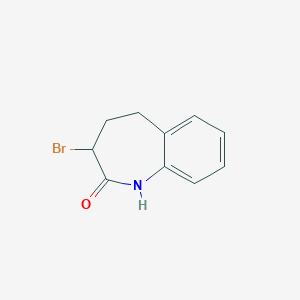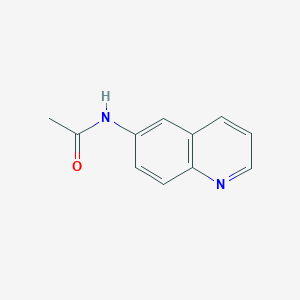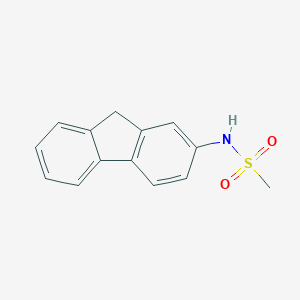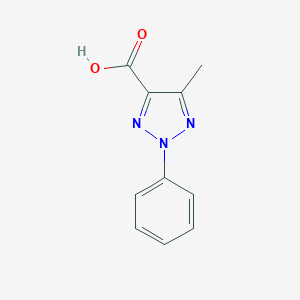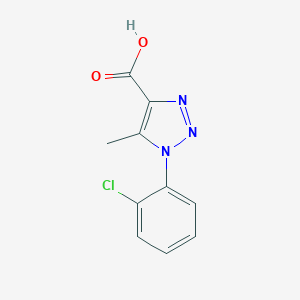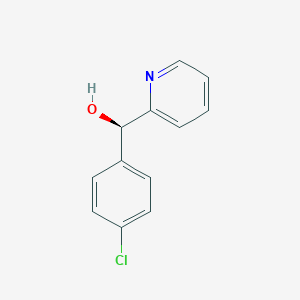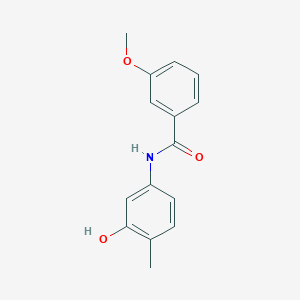
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide, also known as HMB, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. HMB is a derivative of benzoic acid and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide is not fully understood, but it is believed to be related to its ability to modulate signaling pathways involved in cell growth and survival. N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy homeostasis. N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has also been shown to inhibit the mTOR pathway, which is involved in regulating cell growth and proliferation.
Biochemische Und Physiologische Effekte
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit the formation of beta-amyloid plaques in the brain. In addition, N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. In animal studies, N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to improve cognitive function and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a promising compound for cancer research. Another advantage is its anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases. However, one limitation of using N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide. One area of research is the development of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide analogs with improved solubility and bioavailability. Another area of research is the investigation of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide's potential use in treating other diseases, such as diabetes and cardiovascular disease. In addition, further studies are needed to fully understand the mechanism of action of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide and its effects on cellular metabolism and energy homeostasis.
Synthesemethoden
The synthesis of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide involves several steps. The first step is the reaction of 3-hydroxy-4-methylacetophenone with sodium hydroxide to form the sodium salt of the compound. The second step involves the reaction of the sodium salt with 3-methoxybenzoyl chloride to form N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide. The final step involves the purification of the compound through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain. N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has also been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
CAS-Nummer |
723261-30-1 |
|---|---|
Produktname |
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide |
Molekularformel |
C15H15NO3 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C15H15NO3/c1-10-6-7-12(9-14(10)17)16-15(18)11-4-3-5-13(8-11)19-2/h3-9,17H,1-2H3,(H,16,18) |
InChI-Schlüssel |
ZSHNMIUMSBYKNV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)O |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




